REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]([C:10]2[N:11]=[C:12]3[CH:17]=[CH:16][C:15]([C:18]4[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=4)=[CH:14][N:13]3[CH:24]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:26]1C=CC2N(C(C3C=CC=CN=3)=C(C(NC3C=CC=CC=3)=O)N=2)C=1C>>[CH3:26][C:14]1[N:13]2[CH:24]=[C:10]([C:8]([NH:7][C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[O:9])[N:11]=[C:12]2[CH:17]=[CH:16][C:15]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(=O)C=1N=C2N(C=C(C=C2)C2=NC=CC=C2)C1
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Name
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6-iodo-5-methyl-N-phenyl(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=CC=2N(C1C)C(=C(N2)C(=O)NC2=CC=CC=C2)C2=NC=CC=C2
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
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Type
|
|
Smiles
|
CC1=C(C=CC=2N1C=C(N2)C(=O)NC2=CC=CC=C2)C2=NC=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |